molecular formula C14H13BrFNO2 B2677309 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 451469-52-6

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2677309
CAS No.: 451469-52-6
M. Wt: 326.165
InChI Key: DLRZFWLWUXYXON-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzylamine with bromine under basic conditions to produce 4-bromo-2-fluorobenzylamine . This intermediate is then reacted with 6-methoxyphenol in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol include other substituted phenols and benzylamines. For example:

    4-Bromo-2-fluorobenzylamine: A precursor in the synthesis of the target compound.

    6-Methoxyphenol: Another precursor used in the synthesis. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-bromo-2-fluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRZFWLWUXYXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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